Methyl 4-phenyloxane-4-carboxylate is an organic compound with the molecular formula . This compound is a derivative of tetrahydropyran, characterized by its unique structure that includes a phenyl group and a carboxylate ester functional group. It is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound can be synthesized through several methods, which will be detailed in the synthesis analysis section.
Methyl 4-phenyloxane-4-carboxylate belongs to the class of esters, specifically carboxylate esters. It is derived from the reaction of 4-phenyl-2H-pyran-4-carboxylic acid with methanol, among other methods. The compound has been studied for its chemical properties and potential applications in scientific research, particularly in organic synthesis and pharmacology.
The synthesis of methyl 4-phenyloxane-4-carboxylate can be accomplished through various methods:
The reaction conditions must be carefully monitored to maximize yield and purity. For example, maintaining appropriate temperatures during reflux and ensuring complete mixing are crucial for successful synthesis.
Methyl 4-phenyloxane-4-carboxylate features a tetrahydropyran ring structure with a phenyl substituent at one position and a carboxylate group at another. The molecular structure can be represented using several notations:
COC(=O)C1(CCOCC1)C2=CC=CC=C2
.The compound's structural data indicates the presence of functional groups that contribute to its reactivity and potential applications in organic synthesis.
Methyl 4-phenyloxane-4-carboxylate can undergo several chemical reactions:
The mechanism of action for methyl 4-phenyloxane-4-carboxylate involves its interaction with various molecular targets, influencing biochemical pathways. The compound may modulate enzyme activity or receptor interactions, leading to diverse biological effects depending on the specific application context. Detailed studies are required to elucidate these mechanisms further.
Methyl 4-phenyloxane-4-carboxylate is characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.26 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Reactivity | Moderate; reacts with strong oxidizing/reducing agents |
These properties influence its behavior in chemical reactions and applications.
Methyl 4-phenyloxane-4-carboxylate has several scientific uses:
This compound's versatility makes it valuable across multiple disciplines within chemistry and related fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7